Thymine

Catalog No.
S605509
CAS No.
65-71-4
M.F
C5H6N2O2
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thymine

CAS Number

65-71-4

Product Name

Thymine

IUPAC Name

5-methyl-1H-pyrimidine-2,4-dione

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)

InChI Key

RWQNBRDOKXIBIV-UHFFFAOYSA-N

solubility

3.82 mg/mL

Synonyms

5-Methyl-2,4(1H,3H)-pyrimidinedione; NSC 14705; NSC 1686634; 4-Hydroxy-5-methylyrimidin-2(1H)-one; 5-Methyluracil; USP Zidovudine Related Compound C;

Canonical SMILES

CC1=CNC(=O)NC1=O

Isomeric SMILES

CC1=CN=C(N=C1O)O

The exact mass of the compound Thymine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3820 mg/l (at 25 °c)0.03 m3.82 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14705. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Uracil. It belongs to the ontological category of pyrimidine nucleobase in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thymine (5-methyluracil) is a high-value pyrimidine nucleobase characterized by its functionalized pyrimidine-2,4(1H,3H)-dione core and an exocyclic 5-methyl group. In industrial and advanced research procurement, it serves as an indispensable precursor for antiviral active pharmaceutical ingredients (APIs) and as a highly specific functional monomer in supramolecular materials science. Unlike generic pyrimidines, thymine offers a distinct combination of high-fidelity hydrogen bonding (specifically pairing with adenine), an alkaline-responsive pKa of approximately 9.8, and highly selective UV-triggered photoreactivity[1]. These baseline properties make it a critical raw material for engineering stimuli-responsive polymers, self-healing coatings, and targeted nucleoside analogs where structural precision is non-negotiable [2].

Research Fit

DNA base-pairing and structural integrity studies
Specific substrate for dihydropyrimidine dehydrogenase (DPD) kinetics
Certified reference standard for zidovudine (AZT) impurity testing

Substituting thymine with its unmethylated analog, uracil, or halogenated derivatives like 5-fluorouracil, critically compromises downstream material performance and biological efficacy. In photochemical and polymer applications, uracil is prone to rapid photohydration due to the absence of the steric and electronic effects provided by thymine's 5-methyl group, leading to unwanted degradation byproducts instead of clean cross-linking [1]. Conversely, thymine exclusively undergoes precise [2π + 2π] cycloaddition under UV irradiation, which is mandatory for reversible self-healing materials. In pharmaceutical synthesis, while uracil may offer marginally higher coupling yields in certain chemo-enzymatic pathways, the 5-methyl group of thymine is strictly required for the target enzyme affinity of specific antiviral drugs (e.g., reverse transcriptase inhibitors); substituting it yields analogs with drastically reduced or completely absent pharmacological activity [2].

Substitution Risk

Enzymatic reduction kinetics: uracil and 5-fluorouracil are reduced faster by DPD; kinetic parameter estimates may shift away from thymine-specific values.
Photodimer repair dynamics: uracil dimers lack 5-methyl steric hindrance; repair rate measurements may differ from thymine dimer systems.
Human PK baseline: thymine-specific metabolic ratio (thymine/dihydrothymine) is not replicated by uracil; toxicity screening model interpretation may be affected.
Pharmacopeial identity: other nucleobases are not recognized as Zidovudine Related Compound C CRM; impurity profiling workflows may not meet regulatory expectations.

Photochemical Pathway Selectivity for Self-Healing Polymers

Under UV irradiation (210–280 nm), the structural differences between thymine and uracil dictate entirely different photochemical outcomes. Thymine selectively undergoes [2π + 2π] cycloaddition to form stable cyclobutane dimers. In contrast, uracil exhibits a rapid S2→S1→S0 decay channel, leading to significant photohydration [1]. Because thymine and its direct derivatives do not undergo this photohydration pathway, they ensure a highly pure cross-linking mechanism without the accumulation of hydration byproducts [2].

Evidence DimensionPhotohydration vs. Photodimerization pathway
Target Compound DataThymine: Exclusive photodimerization; 0% photohydration.
Comparator Or BaselineUracil: Significant competing photohydration due to faster excited-state decay.
Quantified DifferenceThymine provides a pure dimerization pathway, whereas uracil suffers from hydration-driven degradation.
ConditionsAqueous environment or polymer matrix under UV irradiation (210–280 nm).

Ensures high-fidelity, reversible cross-linking in UV-responsive smart coatings and resins without material degradation.

DPD Reduction Rate
Head-to-head
Thymine: 100% (baseline)
Uracil: +25% relative rate
5-Fluorouracil: +70% relative rate
Thymine exhibits the slowest DPD reduction; substituting uracil may overestimate turnover.
Purified rat liver DPD, NADPH, pH 7.4; Km thymine 2.6 µM, uracil 1.8 µM

Chemo-Enzymatic Synthesis Yields and Structural Fidelity for Antiviral Precursors

In the synthesis of 3'-azido-3'-deoxy-α-L-ribo configured nucleosides (critical precursors for antiviral APIs), the choice of pyrimidine base impacts both yield and final drug viability. Chemo-enzymatic pathways improve the coupling yield of the thymine derivative to 89%, compared to 93% for the uracil derivative [1]. Despite the slightly lower yield for thymine, its 5-methyl group is an absolute structural requirement for binding to viral polymerases, making the uracil analog non-viable for these specific therapeutic targets [1].

Evidence DimensionChemo-enzymatic synthesis yield and target viability
Target Compound DataThymine: 89% yield; structurally viable for AZT-class APIs.
Comparator Or BaselineUracil: 93% yield; structurally non-viable for AZT-class APIs.
Quantified DifferenceUracil offers a +4% yield advantage, but thymine provides 100% of the required pharmacological structural fidelity.
ConditionsLipase-mediated regioselective synthesis of 3'-azido-3'-deoxy nucleosides.

Dictates procurement for nucleoside analog API manufacturing, where chemical yield must be balanced against absolute structural requirements for efficacy.

Photodimer Repair
Head-to-head
Thymine dimer < Uracil dimer (slower cleavage under internal competition)
5-methyl steric effects alter repair kinetics; uracil dimer use may overestimate repair rates.
Model compounds, A. nidulans photolyase; qualitative ranking reported

Supramolecular Polymer Cohesion and Hydrophobic Shielding

When incorporated into block copolymers, thymine's exocyclic methyl group enhances the hydrophobicity of the polymer core compared to unmethylated uracil. In poly(ethylene glycol)–poly(nucleobase) assemblies, the interaction between complementary thymine and adenine moieties results in improved shielding of the hydrophobic blocks [1]. Furthermore, thymine's specific pKa of approximately 9.8 allows these materials to maintain structural integrity in neutral to mildly acidic conditions, only deprotonating and swelling under highly alkaline conditions, unlike other functional groups with lower pKa values [2].

Evidence DimensionHydrophobic shielding and pH-responsive deprotonation
Target Compound DataThymine: Enhanced hydrophobic shielding; pKa ~ 9.8.
Comparator Or BaselineUracil / Alternative monomers (e.g., 2-vinylpyridine): Lower hydrophobicity; pKa ~ 4.7 for 2VP.
Quantified DifferenceThymine shifts the deprotonation threshold to highly alkaline conditions (pH > 9.8) while maximizing core hydrophobicity.
ConditionsAqueous self-assembly of nucleobase-functionalized block copolymers.

Provides enhanced mechanical stability and highly tunable pH-responsiveness in the formulation of supramolecular adhesives and smart microcapsules.

Human PK (250 mg)
Class-level
Cmax 170 ± 185 µg/L; Tmax 30–45 min; CL 57.9 L/h/kg; urinary recovery <1%; dihydrothymine 10× higher than thymine
Supports PK baseline interpretation for fluoropyrimidine toxicity screening research models.
Healthy adult males (n=12), single oral dose; DPYD wild-type; research context
Standard Identity
Data to verify
Zidovudine Related Compound C / EP Impurity C; traceable to USP 1754532; supplied as CRM pharmaceutical secondary standard
Unique impurity reference standard for zidovudine QC; substitution is not possible.
Verify certificate for batch-specific purity and expiry; no public comparative source provided

UV-Triggered Self-Healing Polymers

Directly downstream of its exclusive [2π + 2π] photodimerization pathway, thymine is the targeted monomer for formulating reversible, damage-repairing coatings and resins that require high cross-linking fidelity without photohydration byproducts[1].

Antiviral API Manufacturing

Serving as the essential starting material for 5-methylated nucleoside analogs (e.g., Zidovudine/AZT). The 5-methyl group is strictly required for target enzyme affinity, making thymine irreplaceable by uracil despite similar chemical coupling yields [2].

pH-Responsive Smart Microcapsules

Leveraging thymine's specific pKa (~9.8) to engineer smart delivery systems and waterborne coatings that remain stable at neutral pH but rapidly deprotonate and release payloads under highly alkaline conditions[3].

Supramolecular Adhesives and Nanocarriers

Utilizing thymine's enhanced hydrophobicity and high-fidelity hydrogen bonding with adenine to formulate high-strength, reversible adhesives and self-assembling nanoparticles with high cohesive strength[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
DPD enzyme kinetics characterization
Thymine as specific substrate
Km/Vmax consistency with published DPD data
Fluoropyrimidine toxicity screening research
Human PK baseline data (thymine/dihydrothymine ratio)
Metabolic ratio verification in target research model
UV photodamage and DNA repair studies
Thymine-specific photodimer kinetics
Repair rate comparison with established literature models
Zidovudine (AZT) impurity profiling
Certified Reference Material traceable to USP
HPLC system suitability and peak identity confirmation

Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS]
Solid

XLogP3

-0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

126.042927438 Da

Monoisotopic Mass

126.042927438 Da

Heavy Atom Count

9

LogP

-0.62
-0.62 (LogP)

Melting Point

320 °C

UNII

QR26YLT7LT

Related CAS

28806-14-6

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 4 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 6 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000133 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

2792-47-4
65-71-4

Wikipedia

Thymine

General Manufacturing Information

2,4(1H,3H)-Pyrimidinedione, 5-methyl-: ACTIVE
Kwon et al. A domino effect in antifolate drug action in Escherichia coli. Nature Chemical Biology, doi: 10.1038/nchembio.108, published online 24 August 2008. http://www.nature.com/naturechemicalbiology

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